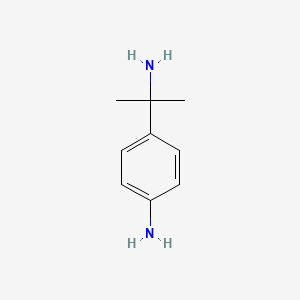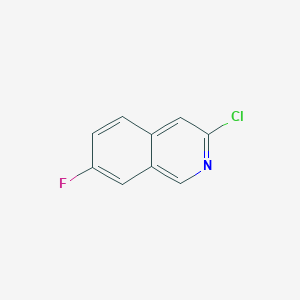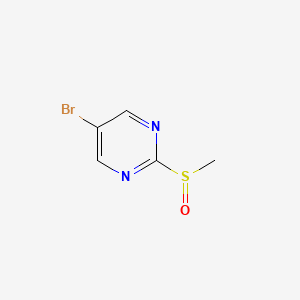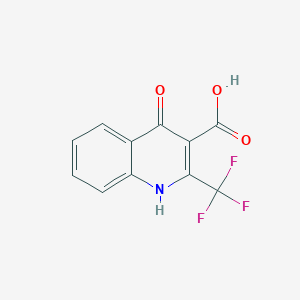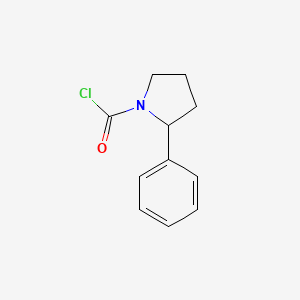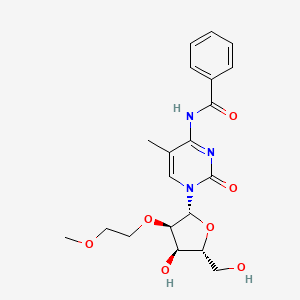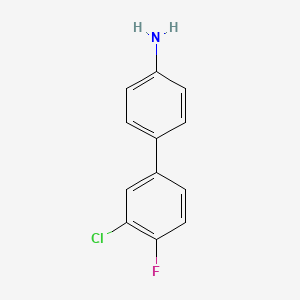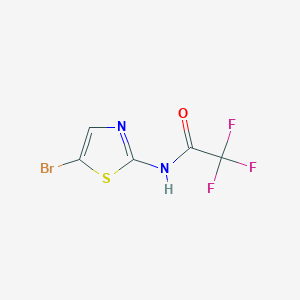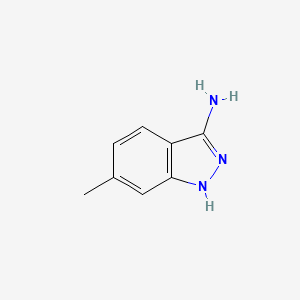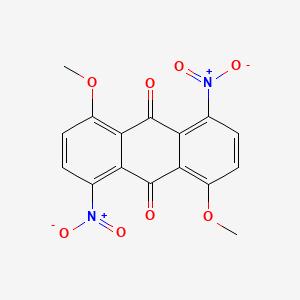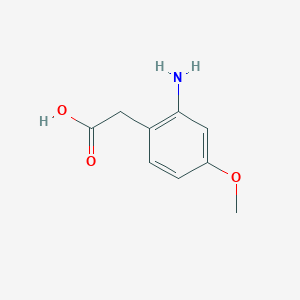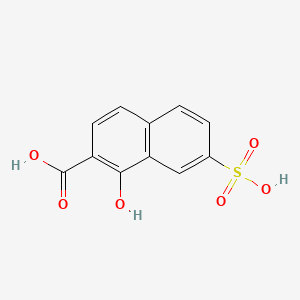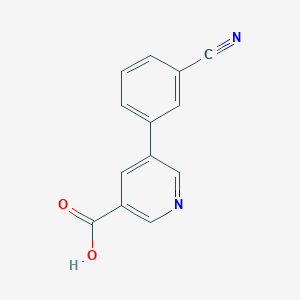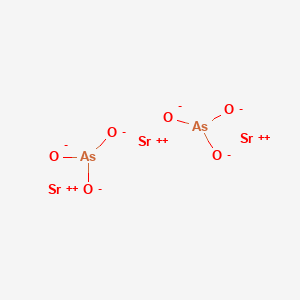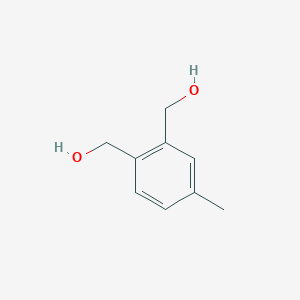
(4-Methyl-1,2-phenylene)dimethanol
Vue d'ensemble
Description
(4-Methyl-1,2-phenylene)dimethanol, also known as MPDM, is a chemical compound that has been extensively studied for its potential applications in various fields, including polymer chemistry, material science, and biomedical research. MPDM is a diol with a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol.
Applications De Recherche Scientifique
Metal Organic Framework Synthesis
1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid) has been studied as a molecular building block for creating coordination frameworks with lanthanides (La, Nd, Gd, Dy). This compound led to the discovery of 14 new lanthanide phosphonates, categorized into three structure types, contributing to advances in metal-organic framework synthesis (Plabst & Bein, 2009).
Polymer and Network Formation
Research on mesomorphism and molecular orientation of phenylene derivatives revealed that a methyl group affects transition temperatures and thermodynamic parameters in monomers. This has implications for the formation of highly oriented and densely crosslinked polymer networks, which are significant in material science and engineering (Broer, Hikmet, & Challa, 1989).
Polyurethane Synthesis
The reaction of 1,4-phenylene diisocyanate with (R)-1,1'-Bi(2-naphthol) led to the formation of linear polyurethane and cyclic compounds, including a cyclic dimer and trimer. The resulting polymer was proposed to possess a π-stacked, 2/1-helical conformation, a finding that broadens our understanding of polymer structure and applications (Gudeangadi, Sakamoto, Shichibu, Konishi, & Nakano, 2015).
Liquid Crystal Polyurethane Properties
1,4-Bis(p-hydroxybenzoate)phenylene, a derivative, was used to synthesize novel liquid crystal polyurethanes. These polyurethanes exhibited thermotropic liquid crystalline properties, important for applications in display technology and advanced materials (Hao-bo, Zhang Yunfeng, & Xinguo Zheng, 2006).
Photoluminescent Polyurethanes
Cyano-substituted oligo(p-phenylene vinylene) molecules, when incorporated into thermoplastic polyurethanes, showed potential as built-in deformation sensors due to their photoluminescence spectra changing with applied strain. This has implications for smart materials and sensing technologies (Crenshaw & Weder, 2006).
Propriétés
IUPAC Name |
[2-(hydroxymethyl)-4-methylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTQMBVYEGXAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623769 | |
| Record name | (4-Methyl-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2-phenylene)dimethanol | |
CAS RN |
90534-49-9 | |
| Record name | (4-Methyl-1,2-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

